8-Bromoisoquinoline Hydrochloride
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Overview
Description
8-Bromoisoquinoline Hydrochloride is a chemical compound with the CAS Number: 1307316-93-3 . It has a molecular weight of 244.52 and its linear formula is C9H7BrClN . It is typically stored in an inert atmosphere at room temperature . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The compound has a bromine atom at the 8th position and a hydrochloride group attached .Physical and Chemical Properties Analysis
This compound is a solid compound . It is stored in an inert atmosphere at room temperature .Scientific Research Applications
Supramolecular Chemistry
8-Hydroxyquinoline derivatives, closely related to 8-Bromoisoquinoline Hydrochloride, have found significant application in the realm of supramolecular chemistry. These compounds serve as versatile ligands for creating new supramolecular sensors, emitting devices, and self-assembled aggregates due to their remarkable coordination chemistry. The specific properties of 8-Hydroxyquinoline complexes have led to a renaissance in their use, enabling the synthesis of materials with novel functions and properties (Albrecht, Fiege, & Osetska, 2008).
Medicinal Chemistry
In the realm of medicinal chemistry, 8-Hydroxyquinoline and its derivatives have garnered attention for their broad spectrum of biological activities. Over the past two decades, these compounds have been explored for their potential in treating several life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. Their metal chelation properties make them promising drug candidates, prompting synthetic modification to develop more potent and targeted therapeutic agents (Gupta, Luxami, & Paul, 2021).
Photolabile Protecting Groups
8-Bromoisoquinoline derivatives, particularly those based on 8-bromo-7-hydroxyquinoline (BHQ), have been synthesized and evaluated for their utility as photolabile protecting groups. These compounds exhibit high efficiency in photolysis, making them suitable for in vivo applications where controlled release of bioactive molecules is necessary. Their increased solubility and low fluorescence enhance their utility as caging groups for biological messengers, offering a tool for precise temporal and spatial control in biological studies (Fedoryak & Dore, 2002).
Metal Ion Detection and Extraction
The use of 8-Hydroxyquinoline and its derivatives extends into analytical chemistry, where these compounds serve as photometric reagents for the detection and extraction of metal ions. Techniques involving the spectrophotometric determination of metal ions in complex mixtures highlight the utility of 8-Hydroxyquinoline derivatives in resolving and quantifying metal content with high accuracy and efficiency, essential for environmental monitoring and industrial processing applications (Blanco et al., 1989).
Organic Synthesis
Furthermore, 8-Hydroxyquinoline derivatives have been employed as efficient ligands in copper-catalyzed reactions, facilitating the hydroxylation of aryl halides under mild conditions. This methodology underscores the role of these compounds in organic synthesis, enabling the direct transformation of aryl halides into phenols and ethers, thereby broadening the toolkit for synthetic chemists in constructing complex organic molecules (Yang et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
8-Bromoisoquinoline Hydrochloride is a derivative of isoquinoline . Isoquinolines are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Mode of Action
It’s known that isoquinolines and their derivatives can interact with various biological targets due to their polycyclic aromatic structure .
Biochemical Pathways
Isoquinolines and their derivatives are known to interact with various biochemical pathways due to their structural similarity to many biological molecules .
Result of Action
Isoquinolines and their derivatives can have various effects at the molecular and cellular level due to their ability to interact with a wide range of biological targets .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 8-Bromoisoquinoline Hydrochloride are not well-studied. As a derivative of isoquinoline, it may share some of its properties. Isoquinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules, but specific interactions of this compound have not been reported .
Molecular Mechanism
It is likely that the compound interacts with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression . Specific binding interactions and effects on gene expression have not been reported .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of this compound in laboratory settings. This would include data on the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. This would include data on threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This would include information on any enzymes or cofactors the compound interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is currently no available information on how this compound is transported and distributed within cells and tissues. This would include data on any transporters or binding proteins the compound interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This would include information on any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
Properties
IUPAC Name |
8-bromoisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-6H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXBCKFPQUUVBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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